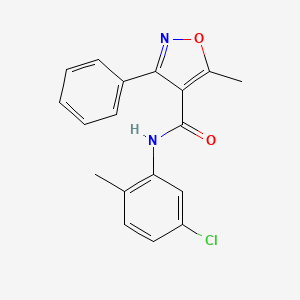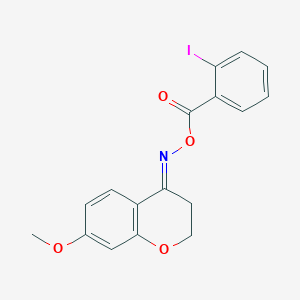![molecular formula C8H9N3O2S B5702464 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, also known as PTDP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs and therapies. In
Mechanism of Action
The mechanism of action of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione may modulate the activity of certain signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been shown to inhibit the production of certain inflammatory cytokines, suggesting that it may have anti-inflammatory properties. 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has also been shown to have antiproliferative effects on cancer cells, suggesting that it may be a promising candidate for the development of new anticancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies. Additionally, the synthesis method for 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been optimized to produce high yields of the compound with high purity. However, one of the limitations of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione. One area of interest is the development of new anticancer therapies based on 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione. Additionally, further research is needed to fully understand the mechanism of action of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further studies on the pharmacokinetics and toxicity of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione involves the reaction of 2-propyl-1,3,4-thiadiazole-5-carboxylic acid with ethyl chloroformate, followed by the addition of 2-aminopyrimidine. The resulting product is then treated with acetic anhydride to yield 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione. This method has been optimized to produce high yields of 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione with high purity.
Scientific Research Applications
2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been shown to have a variety of potential applications in scientific research. One of its most promising applications is in the development of new drugs and therapies for the treatment of various diseases. 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro. Additionally, 2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-3-6-10-11-7(13)4-5(12)9-8(11)14-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBZIIDCQGMMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=O)CC(=O)N=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5571802 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


